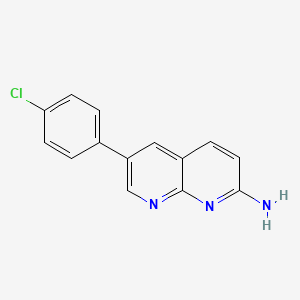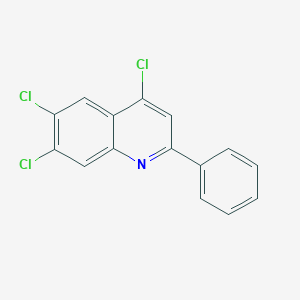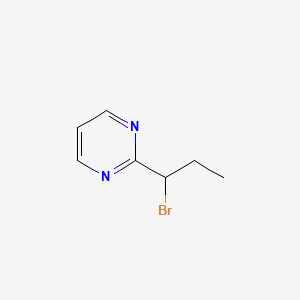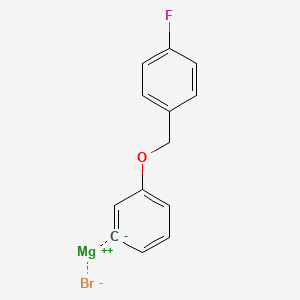![molecular formula C16H16N2O3 B12632811 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-24-6](/img/structure/B12632811.png)
1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that features both a nitrophenyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the following steps:
Amine Alkylation: The reaction of a nitrophenyl compound with a phenylethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Major Products
Reduction: 1-(4-Aminophenyl)-2-[(2-phenylethyl)amino]ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific electronic properties.
Biology: As a probe for studying biological pathways involving nitro and amine groups.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-2-aminoethan-1-one: Lacks the phenylethyl group.
1-(4-Aminophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: The nitro group is reduced to an amine.
Uniqueness
1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is unique due to the presence of both a nitrophenyl group and a phenylethylamine moiety, which can confer distinct chemical and biological properties.
Properties
CAS No. |
920804-24-6 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C16H16N2O3/c19-16(14-6-8-15(9-7-14)18(20)21)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2 |
InChI Key |
UCYQUPNCDDXBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)


![2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12632784.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)



![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)
